molecular formula C24H34O8 B12089984 [7-(2,2-Dimethylpropanoyloxy)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate

[7-(2,2-Dimethylpropanoyloxy)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate

Cat. No.: B12089984
M. Wt: 450.5 g/mol
InChI Key: ZHHDLEZGLXAHRN-UHFFFAOYSA-N
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Description

[7-(2,2-Dimethylpropanoyloxy)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate is a complex organic compound with a unique structure that includes a pyrano[3,2-d][1,3]dioxin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(2,2-Dimethylpropanoyloxy)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate typically involves multiple steps, including the formation of the pyrano[3,2-d][1,3]dioxin core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrano[3,2-d][1,3]dioxin Core: This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[7-(2,2-Dimethylpropanoyloxy)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and ester groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

[7-(2,2-Dimethylpropanoyloxy)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [7-(2,2-Dimethylpropanoyloxy)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: Influencing signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[7-(2,2-Dimethylpropanoyloxy)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate is unique due to its specific structural features and the presence of multiple functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H34O8

Molecular Weight

450.5 g/mol

IUPAC Name

[7-(2,2-dimethylpropanoyloxy)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C24H34O8/c1-23(2,3)21(25)31-17-16-15(13-28-19(30-16)14-11-9-8-10-12-14)29-20(27-7)18(17)32-22(26)24(4,5)6/h8-12,15-20H,13H2,1-7H3

InChI Key

ZHHDLEZGLXAHRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C(C)(C)C)OC

Origin of Product

United States

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